1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The core structure comprises a pyrrolidin-2-one ring fused to a benzimidazole moiety, with substitutions at the 1-position of the pyrrolidinone (2,3-dimethylphenyl) and the 1-position of the benzimidazole (3-phenoxypropyl). The 3-phenoxypropyl substituent introduces an ether-linked aromatic group, which may enhance solubility and influence intermolecular interactions compared to purely alkyl chains. Such compounds are often synthesized for applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents, leveraging the benzimidazole’s ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-20-10-8-15-25(21(20)2)31-19-22(18-27(31)32)28-29-24-13-6-7-14-26(24)30(28)16-9-17-33-23-11-4-3-5-12-23/h3-8,10-15,22H,9,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSGTDMVVWSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine, 3-phenoxypropylamine, and 1,3-benzodiazole. The synthesis process may involve:
Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzodiazole derivative with a pyrrolidin-2-one precursor under specific conditions such as the presence of a base and a suitable solvent.
Introduction of the phenoxypropyl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the yield.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is in the field of kinase inhibition. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer.
- Case Study : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting specific kinase activities. The compound was shown to exhibit selective inhibition against certain kinases, making it a candidate for developing targeted cancer therapies .
Antiviral Activity
Research has indicated potential antiviral properties for compounds within the pyrazolo[1,5-a]pyrimidine family, including 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
- Case Study : In a patent application, the compound was described as useful in treating viral infections. The study focused on its mechanism of action against specific viral targets, suggesting its potential as an antiviral agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases.
- Research Findings : Experimental studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could modulate inflammatory pathways, indicating a therapeutic potential for treating inflammatory conditions .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety may interact with specific binding sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the literature, focusing on structural variations, synthetic yields, physical properties, and spectroscopic characteristics.
Compound 12: 2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide
- Structural Differences: Pyrrolidinone substitution: 3-methylphenyl vs. 2,3-dimethylphenyl in the target. Benzimidazole substitution: Acetohydrazide group vs. 3-phenoxypropyl in the target.
- Synthesis : Yield = 65%, Melting Point = 194–195°C.
- Key Data :
- Molecular Weight: 418 (MS, 25 V).
- Spectral Confirmation: $^1$H NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch at 1680 cm$^{-1}$).
Compound from : 1-(2,3-Dimethylphenyl)-4-[1-(3-Methylbutyl)-1H-Benzimidazol-2-yl]-2-Pyrrolidinone
- Structural Differences: Benzimidazole substitution: 3-methylbutyl (branched alkyl) vs. 3-phenoxypropyl (ether-linked aryl) in the target.
- Key Data :
- Registry Number: MFCD05713402.
- Molecular Formula: C${25}$H${29}$N$_{3}$O.
- Comparison: The 3-methylbutyl chain enhances lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents.
Compound from : 4-{1-[3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-1-(4-Methoxyphenyl)Pyrrolidin-2-One
- Structural Differences: Pyrrolidinone substitution: 4-methoxyphenyl vs. 2,3-dimethylphenyl in the target. Benzimidazole substitution: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl vs. 3-phenoxypropyl.
- Key Data :
- Registry Number: MFCD12548207.
- Molecular Formula: C${30}$H${31}$N${3}$O${4}$.
- Comparison: The additional hydroxyl and 3,4-dimethylphenoxy groups in this analog increase hydrogen-bonding capacity and steric bulk, which may enhance target binding affinity but complicate synthetic scalability.
Key Findings and Implications
Substituent Effects: Alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity but reduce solubility. Ether-linked aryl groups (e.g., phenoxypropyl) balance solubility and aromatic interactions. Polar groups (e.g., hydroxyl in ’s compound) improve binding but complicate synthesis.
Synthetic Accessibility: The target compound’s phenoxypropyl group may offer a more straightforward synthesis compared to hydroxylated analogs (e.g., ), which require additional protection/deprotection steps.
Spectroscopic Trends :
- All analogs show characteristic $^1$H NMR aromatic proton signals (δ 7.0–8.2 ppm) and IR C=O stretches (~1680 cm$^{-1}$), confirming structural integrity .
Structural Characterization :
- SHELX software () is widely used for crystallographic analysis of such compounds, ensuring accurate determination of bond lengths and angles during refinement .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 493.64 g/mol. The structure features a pyrrolidine ring, a benzodiazole moiety, and a dimethylphenyl group, which contribute to its biological properties.
Structural Formula
- IUPAC Name : 1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- SMILES Notation :
CC1=C(C(=C(C=C1)C)C(=O)N2CCN(C(=O)C2)C)C(=C)C
Antimicrobial Activity
Research has shown that compounds similar to this structure exhibit significant antimicrobial properties. A study indicated that derivatives of benzodiazole can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Anticancer Potential
Several studies have explored the anticancer potential of compounds containing benzodiazole and pyrrolidine moieties. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
- Case Study 2 : Another study reported that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Research indicates that benzodiazole derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory activity.
Data Table: Summary of Biological Activities
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Research indicates that such compounds exhibit favorable absorption and distribution characteristics, although specific data on this compound remains limited.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
